molecular formula C16H32O2 B12653651 2-Ethylundecyl propionate CAS No. 94021-83-7

2-Ethylundecyl propionate

Cat. No.: B12653651
CAS No.: 94021-83-7
M. Wt: 256.42 g/mol
InChI Key: SMKJYIUVCPXQHB-UHFFFAOYSA-N
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Description

2-Ethylundecyl propionate is an organic compound with the molecular formula C16H32O2. It is an ester formed from the reaction of 2-ethylundecanol and propionic acid. This compound is known for its pleasant odor and is often used in the fragrance industry.

Properties

CAS No.

94021-83-7

Molecular Formula

C16H32O2

Molecular Weight

256.42 g/mol

IUPAC Name

2-ethylundecyl propanoate

InChI

InChI=1S/C16H32O2/c1-4-7-8-9-10-11-12-13-15(5-2)14-18-16(17)6-3/h15H,4-14H2,1-3H3

InChI Key

SMKJYIUVCPXQHB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(CC)COC(=O)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethylundecyl propionate can be synthesized through the esterification of 2-ethylundecanol with propionic acid. The reaction typically involves heating the alcohol and acid in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:

[ \text{C}_2\text{H}_5\text{CH(C}_2\text{H}_5\text{)}\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{OH} + \text{CH}_3\text{CH}_2\text{COOH} \rightarrow \text{C}_2\text{H}_5\text{CH(C}_2\text{H}_5\text{)}\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{OCOCH}_2\text{CH}_3 + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of 2-ethylundecyl propionate involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous stirring and controlled temperature to ensure maximum yield. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Hydrolysis and Degradation

Ester hydrolysis typically occurs under acidic or alkaline conditions:

  • Acidic Hydrolysis :
    2-Ethylundecyl propionate+H++H2O2-Ethylundecanol+Propanoic acid\text{2-Ethylundecyl propionate} + \text{H}^+ + \text{H}_{2}\text{O} \rightarrow \text{2-Ethylundecanol} + \text{Propanoic acid}

  • Alkaline Hydrolysis (saponification):
    2-Ethylundecyl propionate+OH2-Ethylundecanoate+Propanoic acid\text{2-Ethylundecyl propionate} + \text{OH}^- \rightarrow \text{2-Ethylundecanoate} + \text{Propanoic acid}

These pathways are inferred from ethyl propionate behavior and general ester chemistry.

Electrochemical Oxidation

Though not directly studied for 2-Ethylundecyl propionate , electrochemical oxidation of propionic acid derivatives may involve:

  • Radical Formation : Deprotonation followed by single-electron transfer, forming alkyl radicals .

  • Disproportionation : Radical coupling to form alkanes (e.g., ethane) or ethylene .

Condensation Reactions

Esters like ethyl propionate undergo condensation via enolate intermediates :

  • Enolate Formation : Deprotonation of the methylene group (α to carbonyl).

  • Nucleophilic Attack : Addition to carbonyl groups in other esters or carbonyl compounds.

  • Elimination : Loss of alkoxy anions to form β-keto esters.

Thermochemical Data

For ethyl propionate, ΔrH° for esterification is -22.6 kJ/mol (ethanol + propanoic acid → ester + water) . While no data exists for 2-Ethylundecyl propionate , similar enthalpy values can be anticipated due to comparable reaction mechanisms.

Comparative Analysis of Propionate Esters

Compound Key Reactions Mechanism Insights
Ethyl propionate Fischer esterification, hydrolysisAcid-catalyzed equilibrium; saponification
2-Ethylhexyl propionate Similar to ethyl propionateLikely analogous hydrolytic pathways
2-Ethylundecyl propionate (hypothetical) Hydrolysis, condensation, oxidationExtrapolated from smaller esters; radical mechanisms

Research Gaps and Recommendations

  • Lack of Literature : No specific studies on 2-Ethylundecyl propionate were found in the provided sources.

  • Future Work : Experimental verification of hydrolysis kinetics, electrochemical behavior, and condensation reactivity is needed.

  • Databases : Consult specialized chemical databases (e.g., Reaxys, SciFinder) for proprietary or niche studies.

Scientific Research Applications

2-Ethylundecyl propionate has various applications in scientific research and industry:

    Fragrance Industry: Due to its pleasant odor, it is used as a fragrance ingredient in perfumes and cosmetics.

    Chemical Synthesis: It serves as an intermediate in the synthesis of other organic compounds.

    Biological Studies: It is used in studies related to ester metabolism and enzymatic reactions involving esters.

    Industrial Applications: It is used as a solvent and plasticizer in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 2-ethylundecyl propionate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its pleasant odor. In chemical reactions, the ester bond can be cleaved through hydrolysis or reduction, leading to the formation of the corresponding alcohol and acid.

Comparison with Similar Compounds

2-Ethylundecyl propionate can be compared with other esters such as ethyl acetate, methyl butyrate, and butyl propionate. These esters share similar chemical properties but differ in their molecular structures and applications:

    Ethyl Acetate: Commonly used as a solvent in nail polish removers and glues.

    Methyl Butyrate: Known for its fruity odor and used in flavorings.

    Butyl Propionate: Used as a solvent in coatings and inks.

2-Ethylundecyl propionate is unique due to its specific structure, which imparts a distinct odor and makes it suitable for specialized applications in the fragrance industry.

Biological Activity

2-Ethylundecyl propionate is an ester compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the current findings on the biological activity of 2-Ethylundecyl propionate, drawing from various studies and research articles.

Chemical Structure and Properties

2-Ethylundecyl propionate is characterized by its ester functional group, which is formed from the reaction of 2-ethylundecanol and propionic acid. Its molecular formula is C15H30O2C_{15}H_{30}O_2, and it possesses a relatively long hydrophobic carbon chain that may influence its biological interactions.

Table 1: Antimicrobial Activity of Related Esters

CompoundMicroorganism TestedInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Bulbiferate AE. coli6>200 μg/mL
Bulbiferate BMSSA10>200 μg/mL
Synthetic Analog 3MSSA7>200 μg/mL

The above table summarizes findings from a study on acetamidohydroxybenzoate esters, which demonstrated varying degrees of antimicrobial activity against E. coli and methicillin-sensitive Staphylococcus aureus (MSSA) . Although these compounds did not show strong activity, they indicate that structural characteristics similar to those of 2-Ethylundecyl propionate may influence antimicrobial efficacy.

Anti-Inflammatory Potential

In addition to antimicrobial properties, esters like 2-Ethylundecyl propionate may exhibit anti-inflammatory effects. Research on fatty acid esters has indicated that they can modulate inflammatory responses in cellular models. For instance, certain esters have been shown to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential for therapeutic use in inflammatory diseases.

Case Studies

  • Study on Ester Compounds : A study examining various ester compounds found that those with longer carbon chains exhibited improved membrane penetration and bioactivity against specific bacterial strains. The results suggested a correlation between hydrophobicity and biological activity, which could be relevant for understanding the behavior of 2-Ethylundecyl propionate in biological systems .
  • Inflammatory Response Modulation : Another investigation into the anti-inflammatory properties of fatty acid esters revealed that certain compounds could significantly reduce the expression of inflammatory markers in vitro. While direct data on 2-Ethylundecyl propionate is lacking, these findings highlight the potential for similar compounds to exert beneficial effects in inflammatory conditions.

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